molecular formula C23H41BrN2O2S B13716037 Methyl 4-bromo-2-(octadecylamino)thiazole-5-carboxylate

Methyl 4-bromo-2-(octadecylamino)thiazole-5-carboxylate

Cat. No.: B13716037
M. Wt: 489.6 g/mol
InChI Key: MJMLRTGQWVMOQO-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-(octadecylamino)thiazole-5-carboxylate (C₂₃H₄₁BrN₂O₂S) is a brominated thiazole derivative featuring a long-chain octadecylamino group at position 2 and a methyl ester at position 5. This compound’s structural complexity arises from the combination of a reactive bromine atom, a lipophilic octadecyl chain, and the thiazole core, a heterocycle known for its bioactivity in medicinal chemistry . While its molecular weight is inconsistently reported (e.g., listed as 0 in one source), calculated values suggest ~529.6 g/mol. The compound is commercially available (Santa Cruz Biotechnology) but lacks publicly accessible spectral or crystallographic data .

Properties

Molecular Formula

C23H41BrN2O2S

Molecular Weight

489.6 g/mol

IUPAC Name

methyl 4-bromo-2-(octadecylamino)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C23H41BrN2O2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-23-26-21(24)20(29-23)22(27)28-2/h3-19H2,1-2H3,(H,25,26)

InChI Key

MJMLRTGQWVMOQO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC1=NC(=C(S1)C(=O)OC)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Formation of the thiazole ring system from suitable precursors,
  • Introduction of the bromine substituent at the 4-position,
  • Substitution at the 2-position with octadecylamine,
  • Esterification or retention of the methyl ester group at the 5-position.

This sequence requires careful control of reaction conditions to ensure regioselectivity and high yields.

Key Intermediate Preparation: Alkyl 4-Halomethyl-2-methylthiazole-5-carboxylates

According to a 1999 patent (US5880288A), a crucial intermediate class for thiazole derivatives involves alkyl 4-halomethyl-2-methylthiazole-5-carboxylates. These are prepared by reacting alkyl 4-(halo)-2-chloroacetoacetate with thioacetamide in the presence of an amine base such as triethylamine.

Reaction conditions:

  • Solvent: Acetonitrile,
  • Temperature: Ambient to reflux (~60 °C),
  • Molar ratios: Thioacetamide and amine in molar excess (thioacetamide ~1.2 eq, amine ≥2.5 eq),
  • Reaction time: Approximately 1 hour at reflux.

The reaction proceeds via cyclization followed by dehydration, yielding the thiazole ring with a halogen substituent at the 4-position.

Halogenation at the 4-Position

The bromine substituent at the 4-position is typically introduced by halogenation of the corresponding methylthiazole intermediate or via the use of halo-substituted acetoacetate precursors. The patent literature suggests that starting with 4-bromo-substituted acetoacetate derivatives allows direct incorporation of bromine during ring formation.

Amination at the 2-Position with Octadecylamine

The substitution of the 2-position with octadecylamino group is achieved by nucleophilic substitution or amination reactions on the 2-position of the thiazole ring.

  • The 2-position, often bearing a reactive halogen or leaving group, undergoes nucleophilic attack by octadecylamine (a primary long-chain alkyl amine).
  • Reaction conditions generally involve heating in an appropriate solvent such as dimethylformamide or acetonitrile, with or without a base to facilitate substitution.

This step requires careful optimization to avoid side reactions or decomposition due to the long alkyl chain.

Final Esterification and Purification

  • The methyl ester at the 5-position is either retained from the starting acetoacetate or introduced via esterification of the corresponding acid.
  • Purification is commonly achieved by recrystallization or chromatographic techniques.

Detailed Reaction Scheme and Data Table

Step Reactants / Intermediates Conditions Outcome / Notes
1 Alkyl 4-bromo-2-chloroacetoacetate + Thioacetamide Acetonitrile, triethylamine, reflux ~60°C, 1 h Cyclization to methyl 4-bromo-2-methylthiazole-5-carboxylate
2 Methyl 4-bromo-2-methylthiazole-5-carboxylate + Octadecylamine DMF or acetonitrile, heat, base optional Nucleophilic substitution to this compound
3 Purification Recrystallization or chromatography Pure target compound obtained

Research Findings and Yield Optimization

  • The use of triethylamine as a base in the cyclization step is highly preferred for high yields and reaction efficiency.
  • Molar excess of thioacetamide and amine base ensures complete conversion.
  • Reaction temperature control is critical: refluxing acetonitrile (~60 °C) is sufficient; higher temperatures may cause decomposition.
  • Amination with octadecylamine requires careful solvent and temperature choice to maintain the integrity of the long alkyl chain and avoid side reactions.
  • Recrystallization from suitable solvents enhances purity.

Comparative Analysis of Preparation Methods

Method Aspect Advantages Limitations
Use of haloacetoacetate precursors Direct incorporation of halogen; well-established cyclization Requires access to halo-substituted precursors
Triethylamine base High reaction efficiency and yield Excess base needed; careful addition required
Amination with octadecylamine Enables introduction of long alkyl chain Potential for side reactions; requires optimized conditions
Solvent choice (acetonitrile vs DMF) Acetonitrile preferred for cyclization; DMF useful for amination DMF can cause decomposition at high T

Chemical Reactions Analysis

Methyl 4-bromo-2-(octadecylamino)thiazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position of the thiazole ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and acids or bases for hydrolysis. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

Antimicrobial Activity

The compound has been studied for its antimicrobial properties, particularly against antibiotic-resistant bacteria. Research indicates that derivatives of thiazole compounds can inhibit bacterial growth by interfering with essential cellular processes. For instance, a study highlighted the effectiveness of thiazole derivatives in combating resistant strains of Staphylococcus aureus and Escherichia coli, demonstrating the potential of methyl 4-bromo-2-(octadecylamino)thiazole-5-carboxylate as a lead compound for new antibiotics .

Cancer Therapeutics

This compound has shown promise in cancer research, particularly in targeting prostate cancer cells. In vitro studies revealed that this compound can induce apoptosis selectively in cancer cells while sparing normal cells, making it a potential candidate for targeted cancer therapies. The mechanism involves the disruption of cellular signaling pathways critical for tumor survival .

Drug Delivery Systems

The lipophilic nature of this compound allows it to be utilized in drug delivery systems. Its ability to form micelles can enhance the solubility and bioavailability of hydrophobic drugs, facilitating their transport across biological membranes. This application is particularly relevant in formulating drugs for poorly soluble compounds .

Case Studies

Study Focus Findings
Gududuru et al. (2004)Cancer Cell InhibitionDemonstrated selective cytotoxicity against prostate cancer cells using thiazole derivatives; highlighted the importance of structural modifications in enhancing potency .
Antibiotic Resistance StudyAntimicrobial EfficacyShowed that thiazole compounds inhibited growth in resistant bacterial strains, suggesting a new avenue for antibiotic development .
Drug Delivery ResearchFormulation EnhancementInvestigated the use of this compound in improving drug solubility and bioavailability through micelle formation .

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-(octadecylamino)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s long octadecyl chain may also influence its interaction with lipid membranes, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

Structural Modifications and Substituent Effects

Table 1: Key Structural Features of Selected Thiazole Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Methyl 4-bromo-2-(octadecylamino)thiazole-5-carboxylate Br (C4), NH-C₁₈H₃₇ (C2), COOCH₃ (C5) C₂₃H₄₁BrN₂O₂S ~529.6 High lipophilicity; potential bioactivity
Methyl 4-(dibromomethyl)-2-(4-methoxyphenyl)thiazole-5-carboxylate (6h) CHBr₂ (C4), 4-MeO-C₆H₄ (C2), COOCH₃ (C5) C₁₃H₁₁Br₂NO₃S 441.11 Antiflaviviral activity; m.p. 104–106°C
Methyl 2-bromo-5-methylthiazole-4-carboxylate Br (C2), CH₃ (C5), COOCH₃ (C4) C₆H₆BrNO₂S 236.09 Lower lipophilicity; synthetic intermediate
Ethyl 4-bromomethyl-2-(2-pyridyl)thiazole-5-carboxylate CH₂Br (C4), 2-pyridyl (C2), COOCH₂CH₃ (C5) C₁₂H₁₀BrN₃O₂S 340.20 Polar pyridyl group; versatile reactivity
2-Amino-5-bromo-4-methylthiazole Br (C5), NH₂ (C2), CH₃ (C4) C₄H₆BrN₂S 193.07 Simpler structure; precursor in agrochemicals

Physicochemical Properties

  • Lipophilicity: The octadecylamino group in the target compound confers exceptional hydrophobicity (predicted LogP > 8), contrasting sharply with analogs bearing aryl (e.g., 6h, LogP ~3.3) or short alkyl groups .
  • Melting Points : Derivatives with rigid substituents (e.g., 6h, m.p. 104–106°C) exhibit higher crystallinity than the target compound, which likely exists as a waxy solid due to its flexible alkyl chain .
  • Reactivity : The bromine at C4 in the target compound is less sterically hindered than dibromomethyl groups (e.g., 6h), enabling nucleophilic substitutions. The ester group at C5 is susceptible to hydrolysis, similar to other thiazole carboxylates .

Biological Activity

Methyl 4-bromo-2-(octadecylamino)thiazole-5-carboxylate is a thiazole derivative that has garnered attention in various scientific fields due to its potential biological activities. This compound features a unique structure that may confer significant pharmacological properties, making it a subject of interest in medicinal chemistry and biological research.

PropertyValue
Molecular Formula C23H41BrN2O2S
Molecular Weight 489.55 g/mol
IUPAC Name This compound
CAS Number Not specified

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which may include enzymes and receptors involved in various cellular processes. The compound is believed to modulate these interactions, potentially leading to therapeutic effects.

Pharmacological Effects

  • Antioxidant Activity : Thiazole derivatives have been shown to exhibit antioxidant properties, which can protect cells from oxidative stress and related damage. This is particularly relevant in conditions like diabetes and cardiovascular diseases where oxidative stress plays a significant role .
  • Anti-inflammatory Effects : Studies suggest that compounds similar to this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
  • Anticancer Potential : Preliminary studies indicate that thiazole derivatives may inhibit cancer cell proliferation by interfering with tubulin polymerization, a critical process for cell division . This suggests potential applications in oncology.

Study on Insulin Sensitivity and Hyperlipidemia

A study involving thiazole derivatives demonstrated significant improvements in insulin sensitivity and lipid profiles in diabetic animal models. The administration of these compounds led to reduced serum glucose levels and improved markers of oxidative stress . Although this study did not focus directly on this compound, it highlights the therapeutic potential of thiazole-based compounds.

Antiproliferative Activity

Research has shown that structurally related thiazoles exhibit antiproliferative activity against various cancer cell lines. For instance, modifications in the thiazole structure significantly affect their efficacy, indicating the importance of chemical structure in determining biological activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Methyl 4-bromo-2-(octadecylamino)thiazole-5-carboxylate, and how do reaction parameters affect yield?

  • Methodology : The synthesis typically involves sequential functionalization of the thiazole core. Bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) under radical or electrophilic conditions. The octadecylamino group is introduced via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination). Critical parameters include solvent polarity (e.g., DMF or THF), temperature (80–120°C for amination), and catalyst selection (e.g., Pd-based catalysts for coupling reactions). Side reactions like dehalogenation or alkyl chain degradation require controlled conditions .

Q. How is the structural integrity of this compound validated?

  • Characterization : Use a combination of 1^1H/13^{13}C NMR to confirm substitution patterns (e.g., bromine’s deshielding effect at C4) and the octadecyl chain’s integration. IR spectroscopy identifies carbonyl (C=O, ~1700 cm1^{-1}) and amine (N-H, ~3300 cm1^{-1}) stretches. LCMS/HPLC (e.g., m/z [M+H]+^+ ~600–650) ensures purity (>95%) and molecular weight confirmation. X-ray crystallography (via SHELX refinement) may resolve steric effects from the long alkyl chain .

Q. What preliminary biological screening models are used to assess this compound’s activity?

  • Screening : In vitro assays against cancer cell lines (e.g., HCC-derived cells) or viral pathogens (e.g., flaviviruses) are common. Dose-response curves (EC50_{50}) and selectivity indices (e.g., non-HCC liver cells) are calculated. Solubility challenges due to the octadecyl chain may necessitate DMSO formulations or prodrug strategies (e.g., methyl carbonate derivatives) .

Advanced Research Questions

Q. How can structural modifications improve the pharmacokinetic profile of this compound while retaining efficacy?

  • Optimization Strategies :

  • Prodrugs : Replace the methyl ester with hydrolyzable groups (e.g., dihydroxypropylamide) to enhance aqueous solubility .
  • Chain Truncation : Test shorter alkyl chains (C12–C16) to balance lipophilicity and bioavailability .
  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the phenyl ring to reduce oxidative degradation .

Q. How should researchers resolve discrepancies between in vitro potency and in vivo efficacy for this compound?

  • Data Analysis :

Pharmacokinetic Studies : Measure plasma half-life, tissue distribution, and metabolite formation (e.g., ester hydrolysis).

Improved Models : Use 3D cell cultures or organoids to better mimic in vivo conditions.

Formulation Adjustments : Employ nanoemulsions or liposomal carriers to enhance bioavailability of the hydrophobic octadecyl chain .

Q. What mechanistic insights explain the selective toxicity of this compound in specific cell types?

  • Mechanistic Probes :

  • Target Identification : Use affinity chromatography or CRISPR-Cas9 screens to identify binding proteins (e.g., kinases or viral polymerases).
  • Pathway Analysis : RNA-seq or proteomics can reveal disrupted pathways (e.g., apoptosis in cancer cells or viral replication machinery) .

Methodological Considerations

  • Synthesis Challenges : Steric hindrance during octadecylamino introduction may require high-pressure conditions or microwave-assisted synthesis .
  • Analytical Pitfalls : LCMS artifacts from the long alkyl chain can be mitigated using high-temperature columns or alternative ionization sources (e.g., APCI over ESI) .

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